(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid
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Overview
Description
(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid is a chiral compound that belongs to the class of pipecolinic acids It features a bromobenzyl group attached to the pipecolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and D-pipecolinic acid.
Nucleophilic Substitution: The 4-bromobenzyl chloride undergoes a nucleophilic substitution reaction with D-pipecolinic acid in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromobenzyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pipecolinic acid backbone contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-(4-Chloro-benzyl)-D-Pipecolinic acid
- (5S)-5-(4-Methyl-benzyl)-D-Pipecolinic acid
- (5S)-5-(4-Fluoro-benzyl)-D-Pipecolinic acid
Uniqueness
(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and binding affinity compared to its chloro, methyl, and fluoro analogs.
Properties
Molecular Formula |
C13H16BrNO2 |
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Molecular Weight |
298.18 g/mol |
IUPAC Name |
(2R,5S)-5-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)15-8-10/h1-2,4-5,10,12,15H,3,6-8H2,(H,16,17)/t10-,12+/m0/s1 |
InChI Key |
MTQAUDJJLRLGLW-CMPLNLGQSA-N |
Isomeric SMILES |
C1C[C@@H](NC[C@@H]1CC2=CC=C(C=C2)Br)C(=O)O |
Canonical SMILES |
C1CC(NCC1CC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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